molecular formula C8H9NS B8734802 2-pent-1-ynyl-1,3-thiazole

2-pent-1-ynyl-1,3-thiazole

Cat. No.: B8734802
M. Wt: 151.23 g/mol
InChI Key: ZLQNIRDQANOVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pent-1-ynyl-1,3-thiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a pentynyl group at the second position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-pent-1-ynyl-1,3-thiazole typically involves the reaction of thiazole with a pentynyl halide under basic conditions. One common method is the Hantzsch thiazole synthesis, where a halogenated alkyne reacts with thioamide in the presence of a base to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-pent-1-ynyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-pent-1-ynyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pent-1-ynyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-pent-1-ynyl-1,3-thiazole is unique due to the presence of the pentynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

2-pent-1-ynyl-1,3-thiazole

InChI

InChI=1S/C8H9NS/c1-2-3-4-5-8-9-6-7-10-8/h6-7H,2-3H2,1H3

InChI Key

ZLQNIRDQANOVNB-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=NC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-1,3-thiazole (2.0 g, 12 mmol) and CuI (183 mg, 0.96 mmol) were combined in DME (30 mL) and argon gas was bubbled through the suspension for several minutes to deoxygenate the mixture. Triethylamine (8 mL, 60 mmol) and PdCl2(PPh3)2 (337 mg, 0.48 mmol) were added and 1-pentyne (979 mg, 14.4 mmol) was added dropwise. The reaction mixture was stirred at ambient temperature for 6 h at which time GC/MS analysis indicated that the reaction was not complete. Additional 1-pentyne (3.0 mL, 29 mmol) was added and the reaction was heated to 35° C. under a condenser. After heating for 16 h, GC/MS analysis indicated that the reaction was complete. The mixture was filtered through Celite.™, and the filter pad was washed thoroughly with ethyl acetate. The combined filtrates were concentrated in vacuo and the residue was dissolved in ethyl acetate (300 mL), washed with water (300 mL), brine (300 mL), dried over Na2SO4 filtered, and concentrated in vacuo. The residue was purified by column chromatography eluting with hexane, 99:1, then 97:3 hexane:ethyl acetate to 2-(1-pentynyl)-1,3-thiazole (820 mg, 44% yield) as a yellow oil. 1H NMR (CDCl3, 300 MHz) Δ7.76 (d, J=3.0 Hz, 1H), 7.28 (d, J=3.0 Hz, 1H), 2.47-2.42 (m, 2H), 1.68-1.60 (m, 2H), 1.08-0.99 (m, 3H). MS (ESI) 151.6 (M+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
337 mg
Type
catalyst
Reaction Step Two
Quantity
979 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
CuI
Quantity
183 mg
Type
catalyst
Reaction Step Six

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